Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester

Lipophilicity Membrane permeability Bioisostere design

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester (CAS 1113001-78-7; IUPAC: tert-butyl 2-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]acetate) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block bearing a tert-butyl acetate arm at the bridgehead and a hydroxymethyl substituent at the opposing bridgehead. The BCP scaffold is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, and its incorporation into drug candidates has been repeatedly demonstrated to improve aqueous solubility, membrane permeability, and in vitro metabolic stability relative to the phenyl-containing progenitors.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 1113001-78-7
Cat. No. B1408627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
CAS1113001-78-7
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC12CC(C1)(C2)CO
InChIInChI=1S/C12H20O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h13H,4-8H2,1-3H3
InChIKeyXLCPGBUFZLHWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1113001-78-7 – Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester: Procurement-Grade Overview for Medicinal Chemistry & BCP Bioisostere Programs


Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester (CAS 1113001-78-7; IUPAC: tert-butyl 2-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]acetate) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block bearing a tert-butyl acetate arm at the bridgehead and a hydroxymethyl substituent at the opposing bridgehead . The BCP scaffold is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, and its incorporation into drug candidates has been repeatedly demonstrated to improve aqueous solubility, membrane permeability, and in vitro metabolic stability relative to the phenyl-containing progenitors [1][2]. This specific ester variant is supplied as a white crystalline powder (mp 75–78 °C, logP ≈ 1.5) at ≥95% purity, making it a tractable intermediate for library synthesis and late-stage functionalization in medicinal chemistry programs .

1
BCP Bioisostere ScaffoldReported to improve solubility-permeability balance vs. phenyl rings, supporting lead optimization.
2
Dual Orthogonal Handlestert-Butyl ester + hydroxymethyl enable parallel library synthesis and orthogonal deprotection strategies.
3
Solid Form for AutomationWhite crystalline powder, mp 75–78 °C; compatible with automated compound management workflows.

Why Generic BCP Ester Swapping Fails: Functional-Group-Dependent Physicochemical Cliffs for 1113001-78-7


The 1,3-substitution pattern on the BCP cage imparts a rigid, linear exit-vector geometry that is highly sensitive to the nature of the functional groups at each terminus [1]. Replacing the tert-butyl ester with a methyl ester (CAS 2231677-02-2) drops the calculated logP from ~1.5 to approximately 0.46, translating into a >10-fold theoretical difference in lipid bilayer partitioning . Swapping the hydroxymethyl group for a carboxylic acid (CAS 1113001-76-5) or a methoxycarbonyl (CAS 1113001-73-2) eliminates the primary alcohol handle required for etherification, oxidation, or carbamate-forming reactions, thereby closing off entire synthetic pathways . Even the isomeric BCP-1-carboxylate ester (CAS 138732-32-8) alters the spatial relationship between the ester and the hydroxymethyl group, changing the scaffold from an acetic acid surrogate to a benzoic acid surrogate – a switch that has been shown in multiple chemotypes to produce divergent target binding and pharmacokinetic profiles [2]. These examples illustrate that no generic BCP ester can serve as a drop-in replacement; the precise combination of tert-butyl acetate and hydroxymethyl functions is the minimum unit required to deliver both the lipophilicity needed for passive membrane transit and the synthetic flexibility needed for parallel derivatization campaigns.

This Product

tert-Butyl ester (logP ~1.5); crystalline solid; acid-labile protecting group.

vs
Methyl Ester Analog

logP ~0.46 shifts partitioning behavior; likely oil limits automated dispensing; base-labile deprotection restricts sequence compatibility.

This Product

Hydroxymethyl handle enables etherification, oxidation, carbamate formation.

vs
Carboxylic Acid Analog

CO₂H replacement eliminates alcohol chemistry; synthetic pathway closure risk.

This Product

Acetic acid surrogate geometry (CH₂CO₂tBu at bridgehead).

vs
Isomeric Carboxylate

Benzoic acid surrogate geometry alters exit vector; divergent target binding reported in multiple chemotypes.

1113001-78-7 Procurement Differentiators: Head-to-Head Physicochemical & Biological Performance Data vs Closest Analogs


Lipophilicity-Tuned Passive Permeability: tert-Butyl Ester (logP ~1.5) vs Methyl Ester (logP ~0.46)

The tert-butyl ester of 1113001-78-7 exhibits a vendor-reported logP of approximately 1.5 , while the direct methyl ester analog (CAS 2231677-02-2) carries a calculated logP of 0.4645 . This ~1-log unit increase corresponds to a theoretical ~10-fold higher octanol/water partition coefficient, a parameter that correlates empirically with passive membrane permeability. In the BCP bioisostere literature, an increase in measured ChromLogD₇.₄ from 6.3 to 7.0 was accompanied by a 3.1-fold increase in artificial membrane permeability (230 → 705 nm/s) in an LpPLA₂ inhibitor series [1], demonstrating that small lipophilicity shifts on the BCP scaffold translate into physiologically relevant permeability gains.

Lipophilicity & Permeability
Cross-study comparable
ΔlogP ≈ +1.0 vs. methyl ester (1.5 vs 0.46)
Supports passive permeability selection.
Reported logP values; ~10‑fold partition coefficient estimate. AMP data from LpPLA₂ series.
Lipophilicity Membrane permeability Bioisostere design

Solid-State Handling Advantage: Crystalline Powder (mp 75–78 °C) vs Lower-Melting or Oily Methyl Ester

Compound 1113001-78-7 is described as a white crystalline powder with a melting point of 75–78 °C . The methyl ester analog (CAS 2231677-02-2, MW 156.18) lacks a reported melting point in major vendor databases and is predicted to have significantly lower lattice energy due to the absence of the bulky tert-butyl group, increasing the likelihood that it exists as an oil or low-melting solid at ambient temperature . A crystalline powder with a melting point well above room temperature reduces hygroscopicity, improves static-free weighing accuracy, and simplifies automated solid-dispensing workflows in high-throughput synthesis labs.

Solid-State Form
Supporting evidence
White crystalline powder, mp 75–78 °C vs. methyl ester (no mp reported, likely oil)
Enables automated compound management.
Predicted ≥50 °C mp difference; solid form reduces hygroscopicity risks.
Solid-state properties Weighing accuracy Compound management

BCP Scaffold vs Phenyl Ring: 9-Fold Kinetic Solubility and 3-Fold Thermodynamic Solubility Improvement

In a direct matched-pair comparison of an LpPLA₂ inhibitor, replacing the central para-substituted phenyl ring with a BCP moiety (analog 5 vs compound 1) increased kinetic solubility 9-fold from 8 μM to 74 μM (CLND method) and thermodynamic FaSSIF solubility approximately 3-fold from 399 μg/mL to >1000 μg/mL. Artificial membrane permeability simultaneously improved 3.1-fold from 230 nm/s to 705 nm/s, while the Property Forecast Index (PFI) remained equivalent at ~10.0 [1]. In a γ-secretase inhibitor series, the BCP-for-phenyl swap yielded a compound with equipotent enzyme inhibition and 4-fold higher oral absorption (Cₘₐₓ and AUC) in mouse [2]. These class-level findings demonstrate that the BCP core present in 1113001-78-7 intrinsically confers superior solubility-permeability balance compared to analogous para-substituted phenyl building blocks.

Solubility-Permeability Balance
Class-level inference
9× kinetic solubility, 3× FaSSIF, 3.1× AMP vs. phenyl progenitor (LpPLA₂ series)
BCP scaffold supports multi-parameter developability.
Matched-pair data; 4× oral AUC improvement in γ-secretase series. Class-level context.
Aqueous solubility Bioisostere Physicochemical optimization

Orthogonal Deprotection Selectivity: tert-Butyl Ester Acid-Labile vs Methyl Ester Base-Labile

The tert-butyl ester of 1113001-78-7 is cleavable under mildly acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) that leave methyl, benzyl, or allyl esters intact, enabling stepwise orthogonal deprotection sequences . The methyl ester analog (CAS 2231677-02-2) instead requires basic hydrolysis conditions (e.g., LiOH/THF/H₂O), which are incompatible with base-sensitive functional groups and can epimerize α-stereocenters [1]. Furthermore, the tert-butyl ester is stable under the basic conditions typically used to oxidize the primary hydroxymethyl group to the corresponding aldehyde (e.g., Dess–Martin periodinane, Swern oxidation) or carboxylic acid (e.g., Jones reagent), allowing the ester to be retained through multi-step sequences and cleaved only when the free acid is required .

Deprotection Orthogonality
Supporting evidence
Acid-labile (TFA/HCl) tert-butyl ester vs. base-labile methyl ester
Enables orthogonal protecting group strategies.
Stable to oxidation conditions; stepwise deprotection reduces synthetic complexity.
Protecting group strategy Orthogonal synthesis Late-stage functionalization

Dual-Handle Architecture: Hydroxymethyl + Acetate Ester vs Single-Function Analogs

Compound 1113001-78-7 uniquely presents two chemically orthogonal functional groups on the 1,3-positions of the BCP cage: a primary hydroxymethyl group (–CH₂OH) and a tert-butyl acetate group (–CH₂CO₂tBu). The closest commercial analogs possess only one reactive handle: CAS 138732-32-8 bears a carboxylic ester directly attached to the BCP cage (–CO₂tBu) rather than a methylene-spaced acetate, while CAS 1113001-76-5 replaces the hydroxymethyl with a carboxylic acid (–CO₂H), eliminating the alcohol handle . The hydroxymethyl group can be independently transformed via etherification (Williamson), esterification, carbamate formation, mesylation/tosylation, or oxidation to the aldehyde/carboxylic acid oxidation state, while the tert-butyl ester arm can be selectively deprotected to the free acetic acid for amide coupling or further homologation. This dual-handle architecture enables parallel library synthesis with two points of diversity, a capability not available from mono-functional BCP building blocks .

Dual-Handle Architecture
Supporting evidence
2 orthogonal handles: –CH₂OH + –CH₂CO₂tBu vs. single-handle analogs
Supports diversity-oriented library synthesis.
Unique combination among commercial 1,3‑BCP esters; enables parallel derivatization.
Bifunctional building block Diversity-oriented synthesis BCP library design

BCP Bioisostere Class Effect: Lower logD with Superior Permeability vs Phenyl Analogs

In the LpPLA₂ inhibitor study, the BCP-containing analog 5 exhibited a higher measured ChromLogD₇.₄ (7.0) compared to the phenyl progenitor 1 (ChromLogD₇.₄ 6.3), yet the Property Forecast Index (PFI, a composite of logD and aromatic ring count) remained equivalent (10.0 vs 10.3) because the removal of one aromatic ring offset the lipophilicity increase [1]. This demonstrates that BCP substitution decouples lipophilicity from aromatic ring count, enabling the design of compounds with improved permeability (705 vs 230 nm/s) without inflating PFI beyond developability thresholds. In a broader review, BCP bioisosteres consistently improve solubility, clogP, and metabolic toxicity profiles of drug candidates, although with occasionally reduced target potency relative to the phenyl parent .

Permeability-Lipophilicity Efficiency
Class-level inference
ΔChromLogD₇.₄ +0.7, PFI –0.3, AMP +475 nm/s vs. phenyl progenitor
Decouples lipophilicity from aromatic count.
One aromatic ring eliminated; PFI remains within developability thresholds.
ChromLogD Permeability–lipophilicity efficiency Drug-likeness

1113001-78-7 Application Scenarios: Where the tert-Butyl Hydroxymethyl BCP Ester Outperforms Alternatives


Medicinal Chemistry: BCP-for-Phenyl Bioisostere Lead Optimization Programs

When a lead series suffers from poor aqueous solubility (<10 μM), low passive permeability (<200 nm/s), or excessive aromatic ring count (inflated PFI), the BCP scaffold embedded in 1113001-78-7 offers a validated replacement strategy. Literature precedents show that BCP substitution can improve kinetic solubility up to 9-fold (8 → 74 μM), thermodynamic FaSSIF solubility 3-fold (399 → >1000 μg/mL), and membrane permeability 3.1-fold (230 → 705 nm/s) while maintaining equivalent target potency [1]. The tert-butyl ester and hydroxymethyl groups provide two independent vectors for SAR exploration, and the acid-labile ester enables late-stage deprotection to the free acid for PK/PD studies .

Parallel Library Synthesis: Diversity-Oriented Functionalization at Two Orthogonal Handles

The bifunctional architecture of 1113001-78-7 (1° alcohol + tert-butyl acetate) uniquely supports split-pool library synthesis. The hydroxymethyl group can be systematically varied via O-alkylation, acylation, sulfonylation, or carbamoylation, while the tert-butyl ester arm can be independently deprotected and coupled to diverse amine scaffolds. This dual-handle approach generates a matrix of analogs from a single building block, a capability not offered by mono-functional BCP esters such as CAS 138732-32-8 or CAS 1113001-76-5 .

Protecting-Group-Dependent Multi-Step Synthesis: Acid-Orthogonal Workflows

In synthetic sequences requiring orthogonal deprotection, the acid-labile tert-butyl ester of 1113001-78-7 can be carried through multiple base-mediated transformations (e.g., hydroxymethyl oxidation to aldehyde or carboxylic acid, Williamson ether synthesis, Mitsunobu reactions) and cleaved only at the final step under TFA conditions . This contrasts with the methyl ester analog (CAS 2231677-02-2), which demands basic saponification conditions that may cleave other base-sensitive protecting groups or epimerize adjacent stereocenters [2]. For programs building complex BCP-containing intermediates, this orthogonality reduces step count and improves overall yield.

Automated Compound Management: Crystalline Powder for High-Throughput Weighing and Dispensing

With a melting point of 75–78 °C and a white crystalline powder form, 1113001-78-7 is compatible with automated solid-dispensing platforms (e.g., Chemspeed, Mettler-Toledo Quantos) commonly used in pharma and biotech compound management facilities . The methyl ester analog (CAS 2231677-02-2) lacks a reported melting point and is likely an oil, introducing handling errors in gravimetric dispensing. For organizations running high-throughput parallel synthesis or building corporate compound collections, the solid-state properties of 1113001-78-7 translate directly into operational reliability and reduced compound waste .

Application
Selection Property
Validation Focus
BCP-for-Phenyl Bioisostere Programs
Reported solubility‑permeability balance
Matched-pair physicochemical profiling
Parallel Library Synthesis
Two orthogonal reactive handles
Diversification reaction compatibility
Acid-Orthogonal Multi-Step Synthesis
Acid-labile tert-butyl ester
Orthogonal deprotection sequence yield
Automated Compound Management
Crystalline powder, mp 75–78 °C
Weighing accuracy & dispensing reliability
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